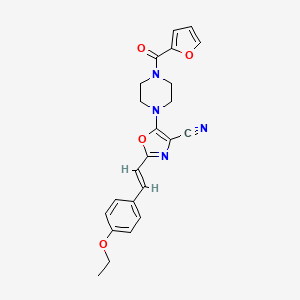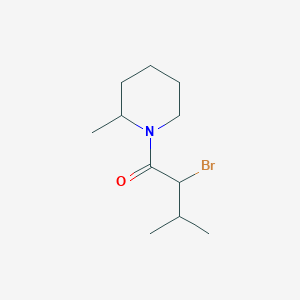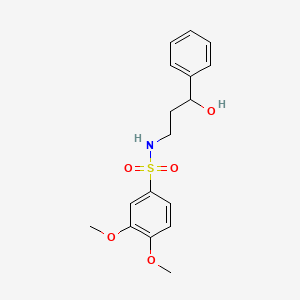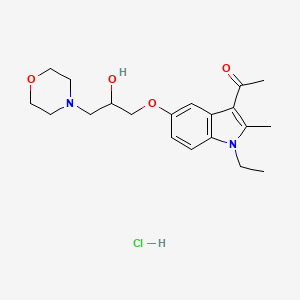![molecular formula C11H10N4O2S B2602445 6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine CAS No. 681271-75-0](/img/structure/B2602445.png)
6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula CHNOS . It has an average mass of 426.406 Da and a monoisotopic mass of 426.074646 Da .
Molecular Structure Analysis
The molecular structure of “6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine” can be analyzed using various spectroscopic techniques. For instance, FT-IR and FT-Raman vibrational spectral analysis can be used to investigate the molecular geometrical parameters, bond length, bond angle, and vibrational wave numbers . The stability of the molecule can be investigated using the natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine” include its molecular weight, which is 426.406 Da . More detailed properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.科学的研究の応用
Synthesis and Structural Analysis
Research into derivatives of 4-thiopyrimidine, closely related to the target compound, focuses on their synthesis and structural characterization. These derivatives exhibit varied cytotoxic activities against cancer and normal cell lines, suggesting their potential in medical research for drug development. The synthesis process involves characterizing compounds through NMR, IR, and mass spectroscopies, and X-ray diffraction studies to understand their molecular structures and interactions, which are crucial for their biological activities (Stolarczyk et al., 2018).
Antioxidant and Antiviral Activities
Novel N,S-substituted polyhalogenated nitrobutadiene derivatives, including structures related to the chemical of interest, show significant antioxidant, antixanthine oxidase, and antielastase activities. These compounds' pharmacological properties make them potential candidates for therapeutic applications in treating oxidative stress-related diseases and as additives in cosmetic formulations (Onul et al., 2018).
Catalytic and Environmental Applications
The transformation of antibiotic sulfadiazine (SDZ) under ozonation reveals that certain pyrimidine derivatives can undergo significant structural rearrangements, leading to novel transformation products. This study sheds light on the environmental fate of sulfonamide antibiotics and the potential of pyrimidine derivatives in catalytic processes for pollutant degradation (Kråkström et al., 2020).
Fungicidal and Herbicidal Potentials
Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives have been studied for their pathways of synthesis and the fungicidal activity of their salt forms. The research into these compounds indicates their potential use in agricultural settings as fungicides, highlighting the versatility of pyrimidine derivatives in developing new agricultural chemicals (Erkin et al., 2016).
Drug Development and Molecular Docking
The structural insights provided by the study of 2,4-disubstituted dihydropyrimidine-5-carbonitriles as potential dihydrofolate reductase inhibitors underline the importance of pyrimidine derivatives in drug discovery. Their potential as inhibitors offers a pathway for developing new therapeutic agents, especially in the context of cancer and infectious diseases (Al-Wahaibi et al., 2021).
将来の方向性
The future directions for research on “6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine” could involve further exploration of its potential biological activities, such as its inhibitory effects against HIV-1 protease . Additionally, more detailed studies on its physical and chemical properties, as well as its synthesis, could provide valuable information for its potential applications.
特性
IUPAC Name |
6-(4-methylphenyl)sulfanyl-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-2-4-8(5-3-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWRJPQZVNWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)


![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)
![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)
![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2602383.png)